Cas no 1809168-71-5 (7-Fluoro-3-(3-bromophenyl)-1H-indazole)

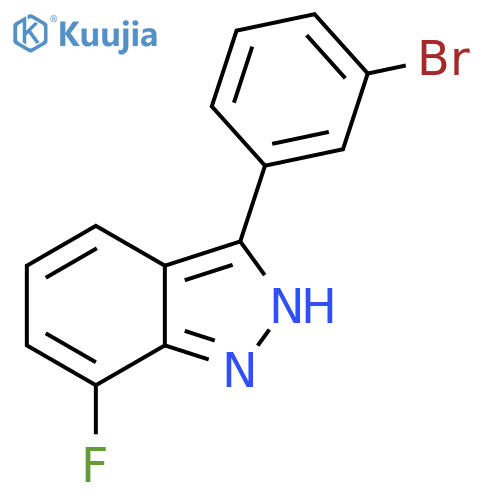

1809168-71-5 structure

商品名:7-Fluoro-3-(3-bromophenyl)-1H-indazole

CAS番号:1809168-71-5

MF:C13H8BrFN2

メガワット:291.118425369263

MDL:MFCD28142630

CID:5073845

7-Fluoro-3-(3-bromophenyl)-1H-indazole 化学的及び物理的性質

名前と識別子

-

- 7-Fluoro-3-(3-bromophenyl)-1H-indazole

-

- MDL: MFCD28142630

- インチ: 1S/C13H8BrFN2/c14-9-4-1-3-8(7-9)12-10-5-2-6-11(15)13(10)17-16-12/h1-7H,(H,16,17)

- InChIKey: WXOMCRNSXYXWLG-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1)C1=C2C=CC=C(C2=NN1)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 276

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 28.7

7-Fluoro-3-(3-bromophenyl)-1H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB516922-1 g |

7-Fluoro-3-(3-bromophenyl)-1H-indazole |

1809168-71-5 | 1g |

€562.00 | 2023-06-14 | ||

| abcr | AB516922-1g |

7-Fluoro-3-(3-bromophenyl)-1H-indazole; . |

1809168-71-5 | 1g |

€473.80 | 2025-02-19 | ||

| Ambeed | A682111-1g |

7-Fluoro-3-(3-bromophenyl)-1H-indazole |

1809168-71-5 | 95% | 1g |

$430.0 | 2024-07-28 | |

| Aaron | AR021QUE-500mg |

7-Fluoro-3-(3-bromophenyl)-1H-indazole |

1809168-71-5 | 95% | 500mg |

$377.00 | 2025-02-12 | |

| abcr | AB516922-500 mg |

7-Fluoro-3-(3-bromophenyl)-1H-indazole |

1809168-71-5 | 500mg |

€415.70 | 2023-06-14 | ||

| abcr | AB516922-500mg |

7-Fluoro-3-(3-bromophenyl)-1H-indazole |

1809168-71-5 | 500mg |

€415.70 | 2023-09-02 | ||

| abcr | AB516922-5g |

7-Fluoro-3-(3-bromophenyl)-1H-indazole; . |

1809168-71-5 | 5g |

€1553.20 | 2025-02-19 | ||

| Aaron | AR021QUE-1g |

7-Fluoro-3-(3-bromophenyl)-1H-indazole |

1809168-71-5 | 95% | 1g |

$501.00 | 2025-02-12 | |

| abcr | AB516922-250mg |

7-Fluoro-3-(3-bromophenyl)-1H-indazole; . |

1809168-71-5 | 250mg |

€263.50 | 2025-02-19 |

7-Fluoro-3-(3-bromophenyl)-1H-indazole 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

1809168-71-5 (7-Fluoro-3-(3-bromophenyl)-1H-indazole) 関連製品

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1809168-71-5)7-Fluoro-3-(3-bromophenyl)-1H-indazole

清らかである:99%

はかる:1g

価格 ($):387.0